molecular formula C13H20O2 B7990125 2-(4-Methoxy-3-methylphenyl)-2-pentanol

2-(4-Methoxy-3-methylphenyl)-2-pentanol

Cat. No.: B7990125
M. Wt: 208.30 g/mol
InChI Key: IWZLJYKSIWGTNM-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-2-pentanol is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)-2-pentanol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxy-3-methylphenyl)-2-pentanone.

    Reduction: Formation of 2-(4-Methoxy-3-methylphenyl)-2-pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylphenylboronic acid: Shares the methoxy and methyl groups on the phenyl ring but differs in the presence of a boronic acid group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but has an amino and dimethylaniline moiety instead of a pentanol chain.

    2-(4-Methoxyphenyl)ethanol: Similar structure but with a shorter ethanol chain instead of a pentanol chain.

Uniqueness

2-(4-Methoxy-3-methylphenyl)-2-pentanol is unique due to its specific combination of functional groups and chain length, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-8-13(3,14)11-6-7-12(15-4)10(2)9-11/h6-7,9,14H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZLJYKSIWGTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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